2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide
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Overview
Description
2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been found to interact with a variety of targets, including tropomyosin receptor kinases (trka/b/c), which are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with a variety of biochemical pathways, including those involved in neurodegenerative diseases and cancers .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been found to have a variety of biological effects, including anti-inflammatory, analgesic, and anticancer activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common method involves the cyclization of phenylhydrazone with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The pyrrolidine ring can be introduced through the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reaction with thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The nitro group on the benzamide moiety can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products
The major products formed from these reactions include pyrrolidin-2-one derivatives, amines, and various substituted benzamides.
Scientific Research Applications
2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Known for their diverse pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their bioactive properties.
Uniqueness
2-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a benzamide moiety. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for drug discovery and development .
Properties
IUPAC Name |
2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-9-2-1-8-17(18)21(27)23-16-7-5-6-15(14-16)19-10-11-20(25-24-19)26-12-3-4-13-26/h1-2,5-11,14H,3-4,12-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNGHXLIIIFREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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